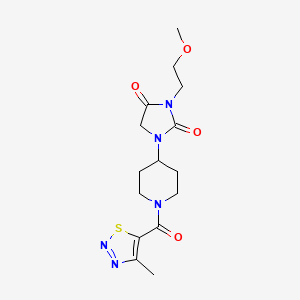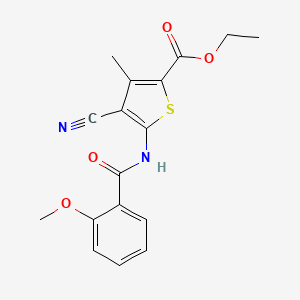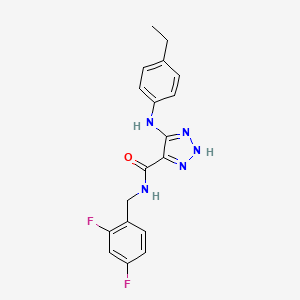
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Hypoglycemic Activity
A study by Oguchi et al. (2000) focused on the design and synthesis of a series of imidazopyridine thiazolidine-2,4-diones, which includes compounds structurally similar to the one . These compounds were evaluated for their hypoglycemic activity, particularly in the context of diabetes treatment, and showed promising results in in vitro tests and in vivo studies using genetically diabetic mice (Oguchi et al., 2000).
Synthesis and Biological Activity as Antiulcer Agents
Research by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents. These compounds demonstrated good cytoprotective properties, although they did not display significant antisecretory activity (Starrett et al., 1989).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with antimicrobial properties. These compounds exhibited good activity against gram-positive bacteria, but were less effective against gram-negative bacteria. They also showed excellent antifungal activity, outperforming some commercially available drugs in certain tests (Prakash et al., 2011).
Cancer Efflux Pump Inhibition
A study by Żesławska et al. (2019) examined the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives. These compounds showed potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties in cancer cells, especially in multidrug resistance cells (Żesławska et al., 2019).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of thiazolidinedione derivatives as inhibitors for mild steel corrosion in hydrochloric acid solution. These compounds showed increased inhibition efficiency with rising concentration and obeyed the Langmuir adsorption isotherm (Yadav et al., 2015).
Antitumor Activity
El-Sayed et al. (2018) designed and synthesized new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione, evaluating their antitumor activity. The study found several compounds with remarkable broad-spectrum cytotoxic potency, providing a template for further optimization in cancer treatment (El-Sayed et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-10-13(25-17-16-10)14(22)18-5-3-11(4-6-18)20-9-12(21)19(15(20)23)7-8-24-2/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCIUZGBHIFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2772538.png)


![1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2772544.png)
![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)

![Methyl (E)-4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2772550.png)
![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)